molecular formula C15H24O3 B1258427 Elongatol E

Elongatol E

Cat. No. B1258427
M. Wt: 252.35 g/mol
InChI Key: JUSXNWZMQUAENG-XFWXNGHDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elongatol E is a sesquiterpenoid that is 1,2,3a,4,5,5a,8,9,9a,9b-decahydronaphtho[2,1-b]furan substituted by methyl groups at positions 1, 9 and 9a and hydroxy groups at positions 2 and 5a. Isolated from methylene chloride solubles of the Formosan soft coral Nephthea elongata, it exhibits cytotoxicity against selected cancer cells. It has a role as an antineoplastic agent and a coral metabolite. It is a cyclic ether, a diol, an organic heterotricyclic compound and a sesquiterpenoid.

Scientific Research Applications

Elongation Factor in Protein Biosynthesis

  • Elongation Factor 1 Structure and Function : Elongation factor 1 (EF-1) is crucial in protein biosynthesis, facilitating the interaction of aminoacyl-tRNA with the ribosome. The study by Janssen et al. (1994) provides insights into the subunit structure of EF-1, essential for understanding eukaryotic protein synthesis (Janssen et al., 1994).

Magnetic Anisotropy and Inclination in Sedimentary Rocks

  • Paleomagnetic Inclination Shallowing Detection and Correction : Li and Kodama (2016) discuss magnetic anisotropy and the elongation/inclination approach for detecting and correcting paleomagnetic inclination shallowing in sedimentary rocks. This research is critical for understanding historical geomagnetic field variations (Li & Kodama, 2016).

Chain Elongation in Biotechnological Processes

  • Controlling Ethanol Use in Chain Elongation : Roghair et al. (2018) explore how CO2 loading rate affects ethanol usage in chain elongation, a process converting volatile fatty acids into medium chain fatty acids. This research is significant for optimizing biotechnological processes involving chain elongation (Roghair et al., 2018).

Elongation Band Exercise for Older Adults

  • Upper Limb Strength and Range of Motion : Kim, Kuruma, and Thawisuk (2022) investigate the effectiveness of elongation band exercises on upper limb strength and range of motion in older adults. This study provides insights into physical therapy and rehabilitation techniques (Kim, Kuruma, & Thawisuk, 2022).

Ectoine Metabolism in Halophilic Environments

  • Genome of Halomonas elongata : Schwibbert et al. (2011) present the complete genome sequence of Halomonas elongata and its ectoine metabolism, highlighting its application in cell adaptation to halophilic environments and industrial production of ectoine (Schwibbert et al., 2011).

properties

Product Name

Elongatol E

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

(1S,2S,3aS,5aS,9S,9aS,9bR)-1,9,9a-trimethyl-1,2,3a,4,5,8,9,9b-octahydrobenzo[e][1]benzofuran-2,5a-diol

InChI

InChI=1S/C15H24O3/c1-9-5-4-7-15(17)8-6-11-12(14(9,15)3)10(2)13(16)18-11/h4,7,9-13,16-17H,5-6,8H2,1-3H3/t9-,10-,11-,12-,13-,14-,15+/m0/s1

InChI Key

JUSXNWZMQUAENG-XFWXNGHDSA-N

Isomeric SMILES

C[C@H]1CC=C[C@@]2([C@@]1([C@H]3[C@@H]([C@H](O[C@H]3CC2)O)C)C)O

Canonical SMILES

CC1CC=CC2(C1(C3C(C(OC3CC2)O)C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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